molecular formula C7H11N3O B13340656 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13340656
M. Wt: 153.18 g/mol
InChI Key: FOZLFWUBEUEKDX-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a high-value chemical scaffold belonging to the class of pyrazolopyridines. These fused bicyclic heterocycles are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purine bases, making them privileged structures for designing bioactive molecules . The specific substitution pattern of this compound—featuring a methyl group on the saturated nitrogen and a hydroxy group at the 3-position—makes it a versatile and valuable intermediate for further synthetic exploration. The core pyrazolopyridine structure is a well-established pharmacophore in the development of therapeutic agents. Research into analogous structures has demonstrated their potential as tyrosine kinase inhibitors . The tetrahydro form of the pyridine ring in this specific compound can influence its tautomeric state and physicochemical properties, potentially enhancing its ability to interact with biological targets . As a building block, this compound can be functionalized at multiple sites, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies. It is supplied as a solid powder and should be stored at room temperature. Please note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)9-10-7(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11)

InChI Key

FOZLFWUBEUEKDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)NNC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazolopyridine Precursors

The foundational approach for synthesizing 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves the cyclization of suitably functionalized precursors, typically starting from 1,3-diketones and hydrazines. This method capitalizes on the formation of the pyrazole ring via nucleophilic attack on carbonyl groups, followed by intramolecular cyclization to produce the fused heterocycle.

Reaction Scheme:

1,3-Diketone + Hydrazine derivative → Pyrazole intermediate → Cyclization with pyridine precursor → Target compound

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: Reflux (80–120°C)
  • Catalysts: Acidic catalysts such as acetic acid or p-toluenesulfonic acid to facilitate cyclization
  • Time: 4–12 hours depending on substrate reactivity

Functionalization via Methylation

The methyl group at the 5-position is introduced through nucleophilic methylation of the heterocyclic core, often employing methyl iodide or dimethyl sulfate under basic conditions.

Typical Conditions:

  • Base: Potassium carbonate or sodium hydride
  • Methylating agent: Methyl iodide or dimethyl sulfate
  • Solvent: Acetone or acetonitrile
  • Temperature: Room temperature to 50°C

Hydroxylation at the 3-Position

The hydroxyl group at the 3-position can be introduced through selective oxidation or hydroxylation reactions. One approach involves the oxidation of the corresponding methyl or methylene groups using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reaction Parameters:

  • Oxidant: Hydrogen peroxide (30–50%)
  • Solvent: Acetic acid or aqueous buffer
  • Temperature: 0–25°C
  • Reaction Time: 2–8 hours

Industrial-Scale Synthesis and Optimization

For large-scale production, methods are optimized for high yield, purity, and environmental considerations. Techniques such as continuous flow chemistry and solid-supported catalysis are employed to improve process efficiency and scalability.

Parameter Standard Laboratory Method Industrial Optimization
Reactor Type Batch reactor Continuous flow reactor
Catalysts Homogeneous acids/bases Supported catalysts for recyclability
Purification Column chromatography Crystallization, filtration

Chemical Reactions Analysis

Types of Reactions

Reaction Type Description Typical Reagents/Conditions
Cyclization Formation of fused heterocycle Acidic catalysts, reflux
Methylation Introduction of methyl group Methyl iodide, base
Hydroxylation Addition of hydroxyl group Hydrogen peroxide, oxidants
Oxidation Conversion to N-oxide derivatives Hydrogen peroxide, peracids
Reduction Formation of dihydro derivatives Sodium borohydride, lithium aluminum hydride

Reaction Pathways and Major Products

  • Cyclization yields the core heterocyclic scaffold.
  • Methylation at the 5-position yields methyl-substituted derivatives.
  • Hydroxylation at the 3-position introduces the key functional group, enabling further derivatization.

Verification and Characterization

The synthesized compound is verified through comprehensive analytical techniques:

Technique Purpose Typical Data
NMR Spectroscopy Structural confirmation ¹H NMR: signals for methyl (~2.5 ppm), aromatic protons; ¹³C NMR: carbon environment
Mass Spectrometry Molecular weight confirmation HR-ESI-MS: m/z consistent with calculated mass (e.g., 196.1 g/mol)
X-ray Crystallography Stereochemistry and conformation 3D structure elucidation
IR Spectroscopy Functional group identification O-H stretch (~3300 cm⁻¹), heterocyclic stretches

Research Findings and Literature Data

Extensive research indicates that the synthesis of This compound is adaptable to various conditions, with yields typically ranging from 40–85%. The choice of reagents and reaction parameters significantly influences the purity and yield, with recent advances emphasizing green chemistry principles, such as solvent recycling and catalytic processes.

Summary of Key Preparation Methods

Method Description Advantages Limitations
Cyclization of diketones and hydrazines Classic heterocycle formation High specificity, well-studied Multi-step, solvent-intensive
Methylation of heterocyclic core Functionalization at specific positions Precise substitution Potential over-alkylation
Oxidative hydroxylation Introduction of hydroxyl group Functional group versatility Control of regioselectivity

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Pyrazolo[3,4-c]pyridine -OH (C3), -CH₃ (C5) ~166.2* Potential CNS activity; hydrogen-bonding capability
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine -CN (C5), -Ph (C1), -CH₃ (C3), -O (C6) ~335.3* High reactivity due to nitrile; ionic liquid synthesis
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Pyrazolo[3,4-c]pyridine -COOH (C3), -OCH₃ (C1), oxopiperidinyl (C6) ~503.6 Pharmaceutical reference standard; enhanced solubility via carboxylate
(4S)-1,4-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine -CH₃ (C1, C4) ~165.2 Stereospecific synthesis; potential metabolic stability
Apixaban (ELIQUIS®) Pyrazolo[3,4-c]pyridine -CONH₂ (C3), -OCH₃ (C1), oxopiperidinyl (C6), tetrahydroisoquinoline (C7–C10) 459.5 Anticoagulant (Factor Xa inhibitor); high bioavailability

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound offers moderate acidity (pKa ~10–12), whereas the carboxylic acid in (pKa ~4–5) enhances solubility and salt formation.
  • Methyl vs. Bulkier Substituents: The C5 methyl group in the target compound reduces steric hindrance compared to apixaban’s oxopiperidinyl and tetrahydroisoquinoline groups, likely limiting target specificity .
  • Cyanide Substituent : Introduces polarity and reactivity but may pose toxicity concerns, unlike the safer hydroxyl group in the target compound.

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1177283-79-2

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives related to this compound. Notably:

  • Inhibition of Human Coronaviruses : Compounds derived from this structure exhibited significant inhibitory effects against human coronavirus 229E. One study reported a selectivity index (SI) of 12.6 for a related compound, indicating strong antiviral activity with minimal cytotoxicity .
CompoundIC50 (μM)Selectivity Index
Compound 644.787.6
Compound 7359.54.3
Compound 1470.36.5
Compound 1827.812.6

These compounds demonstrated effective inhibition during the replication phase of the virus, with reductions in viral replication reaching up to 82.2% .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented:

  • COX Inhibition : Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX Inhibition IC50 (μmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

These findings suggest that modifications to the pyrazole structure could enhance anti-inflammatory activity.

3. Structure–Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutics:

  • SAR Studies : Research has indicated that substituents on the pyrazole ring significantly affect biological activity. For example, electron-donating groups have been shown to enhance the anti-inflammatory properties of these compounds .

Case Study: Antiviral Efficacy Against SARS-CoV2

A recent investigation into the efficacy of pyrazole derivatives against SARS-CoV2 protease revealed promising results:

  • Inhibitory Efficiency : Compounds were tested against the viral protease with inhibition percentages ranging from 73% to over 84%, demonstrating potential as therapeutic agents against COVID-19 .

Q & A

Q. What are the key synthetic methodologies for 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example:

  • Cyclocondensation : Starting precursors like substituted pyrazoles and amines undergo cyclization under reflux conditions (e.g., xylene or ethanol) to form the pyrazolo-pyridine core .
  • Functional Group Modifications : Post-cyclization steps may include oxidation/reduction (e.g., using NaBH₄ or KMnO₄) or alkylation to introduce methyl groups .
  • Purification : Recrystallization from solvents like methanol or ethanol is critical for isolating high-purity products .

Q. How is structural characterization performed for this compound?

Analytical techniques are essential for confirming structure and purity:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving tautomeric forms (e.g., distinguishing between 1H- and 2H-pyrazole isomers) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) or aromatic solvents (xylene) optimize cyclization reactions .
  • Catalysts : FeCl₃·6H₂O or trifluoroacetic acid (TFA) enhance reaction rates in multi-component syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Reflux conditions (e.g., 80–120°C) are critical for cyclization efficiency .
  • pH Adjustment : Basic conditions (e.g., NaOH treatment) aid in isolating intermediates .
  • Ionic Liquids : [bmim][BF₄] improves reaction homogeneity and reduces side products in multi-step syntheses .

Q. What strategies address contradictions in spectroscopic data across studies?

  • Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations) to resolve discrepancies in tautomer identification .
  • Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons in dynamic NMR experiments .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Receptor Binding : The tetrahydropyran moiety’s conformation affects interactions with CNS receptors, as shown in molecular docking studies .
  • Comparative Analysis : Derivatives lacking the methyl group (e.g., 1H-pyrazolo[3,4-b]pyridine) show reduced specificity in enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Optimize stoichiometry to minimize impurities (e.g., over-alkylation byproducts) .
  • Solvent Recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) for sustainable purification .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyrazolo-Pyridine Derivatives

CompoundKey Functional GroupsBiological Activity (IC₅₀)Reference
5-Methyl derivative-OH, -CH₃12 µM (TNF-α inhibition)
Non-methylated analog-OH>100 µM
6-Fluoro-substituted analog-F, -OH8 µM (IL-6 inhibition)

Q. Table 2. Common Synthetic Routes and Yields

MethodConditionsYield (%)Purity (HPLC)Reference
CyclocondensationXylene, 24 hr reflux6598%
Ionic Liquid-Assisted Synthesis[bmim][BF₄], 80°C8295%

Key Considerations for Researchers

  • Data Reproducibility : Document solvent purity and reaction atmosphere (e.g., inert gas) to mitigate batch-to-batch variability .
  • Biological Assays : Prioritize derivatives with electron-withdrawing groups (e.g., -F) for enhanced anti-inflammatory activity .

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